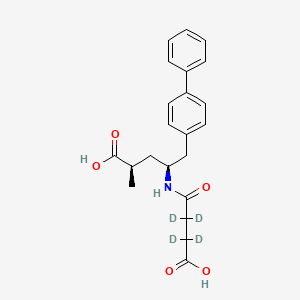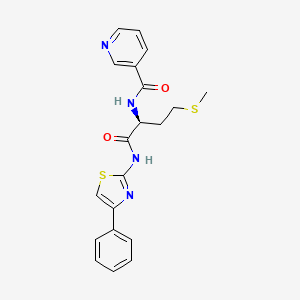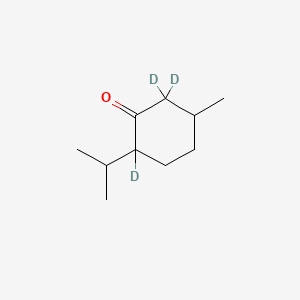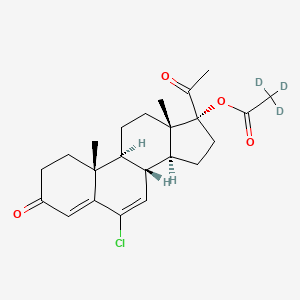
Chlormadinone Acetate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlormadinone Acetate-d3 is a deuterated form of Chlormadinone Acetate, a synthetic derivative of the naturally occurring hormone progesterone. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Chlormadinone Acetate due to the presence of deuterium, which helps in tracing the compound more effectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlormadinone Acetate-d3 involves the incorporation of deuterium atoms into the Chlormadinone Acetate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize the loss of deuterium and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Chlormadinone Acetate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
科学的研究の応用
Chlormadinone Acetate-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the pathways and interactions of Chlormadinone Acetate in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Chlormadinone Acetate.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of Chlormadinone Acetate-based products.
作用機序
Chlormadinone Acetate-d3 exerts its effects through its interaction with progesterone receptors. It acts as an agonist, mimicking the effects of natural progesterone. The presence of deuterium does not significantly alter its mechanism of action but allows for more precise tracking in metabolic studies. The molecular targets include progesterone receptors in various tissues, and the pathways involved include the regulation of gene expression and modulation of reproductive functions.
類似化合物との比較
Chlormadinone Acetate-d3 is unique due to the presence of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:
Chlormadinone Acetate: The non-deuterated form, used in various medical applications.
Medroxyprogesterone Acetate: Another synthetic progestin with similar applications but different chemical structure.
Megestrol Acetate: Used in the treatment of cancer and appetite stimulation, with a different mechanism of action.
This compound’s uniqueness lies in its use as a tracer in scientific research, providing valuable insights into the pharmacokinetics and metabolism of Chlormadinone Acetate.
特性
分子式 |
C23H29ClO4 |
|---|---|
分子量 |
407.9 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i2D3 |
InChIキー |
QMBJSIBWORFWQT-BQOGYXQMSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)C(=O)C |
正規SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


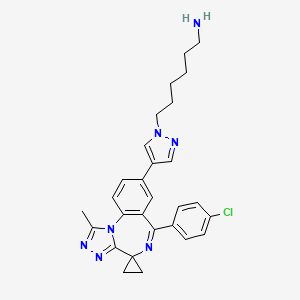
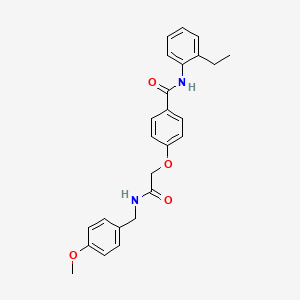
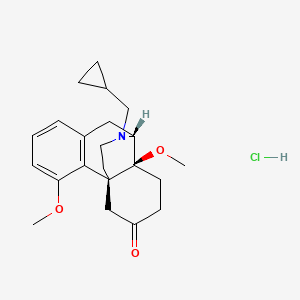
![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)

![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)

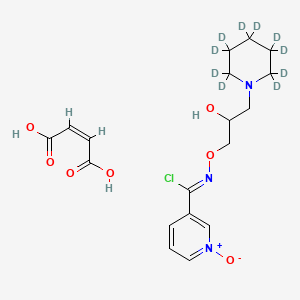
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
